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molecular formula C9H11N3OS2 B8403231 2-Amino-5-[[(5-ethyl-2-oxazolyl)methyl]thio]-thiazole

2-Amino-5-[[(5-ethyl-2-oxazolyl)methyl]thio]-thiazole

Cat. No. B8403231
M. Wt: 241.3 g/mol
InChI Key: HFSUOEOQZXTYLK-UHFFFAOYSA-N
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Patent
US06521759B2

Procedure details

A solution of N-[5-[[(5-ethyl-2-oxazolyl)methyl]thio]-2-thiazolyl]acetamide (1.3 g, 4.6 mmol) in 1 N hydrochloric acid (15 mL) was stirred at 80-90° C. for 3 h. It was cooled to rt and the pH of the solution was adjusted to 7 with sodium carbonate. The product was extracted with methylene chloride (3×10 mL). The combined extract was dried over Na2SO4 and concentrated. The residue was triturated with ethyl ether and the precipitated solid was collected to afford 2-amino-5-[[(5-ethyl-2-oxazolyl)methyl]thio]-thiazole (610 mg, 55%) as a solid, mp 119-120° C.
Name
N-[5-[[(5-ethyl-2-oxazolyl)methyl]thio]-2-thiazolyl]acetamide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:7][C:6]([CH2:8][S:9][C:10]2[S:14][C:13]([NH:15]C(=O)C)=[N:12][CH:11]=2)=[N:5][CH:4]=1)[CH3:2].C(=O)([O-])[O-].[Na+].[Na+]>Cl>[NH2:15][C:13]1[S:14][C:10]([S:9][CH2:8][C:6]2[O:7][C:3]([CH2:1][CH3:2])=[CH:4][N:5]=2)=[CH:11][N:12]=1 |f:1.2.3|

Inputs

Step One
Name
N-[5-[[(5-ethyl-2-oxazolyl)methyl]thio]-2-thiazolyl]acetamide
Quantity
1.3 g
Type
reactant
Smiles
C(C)C1=CN=C(O1)CSC1=CN=C(S1)NC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl ether
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CN1)SCC=1OC(=CN1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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